molecular formula C13H16OS B8329143 S-phenyl cyclohexanecarbothioate

S-phenyl cyclohexanecarbothioate

Cat. No. B8329143
M. Wt: 220.33 g/mol
InChI Key: YDDAIPNDFFZIAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08563598B2

Procedure details

Cyclohexanecarbonyl chloride (669 μL, 5.0 mmol) in 15 mL toluene was added to a solution of triethylamine (0.70 mL, 5.0 mmol) and thiophenol (0.51 mL, 5.0 mmol) in 10 mL toluene. Reaction monitoring was accomplished by TLC: iso-hexane/ethyl acetate 25:1, Rf=0.45. Workup yielded 1016 mg (92%) S-phenyl cyclohexanecarbothioate 8 as crystalline colourless solid.
Quantity
669 μL
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
0.51 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
iso-hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7](Cl)=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C(N(CC)CC)C.[C:17]1([SH:23])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.CCCC(C)C.C(OCC)(=O)C>C1(C)C=CC=CC=1>[CH:1]1([C:7](=[O:8])[S:23][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:3.4|

Inputs

Step One
Name
Quantity
669 μL
Type
reactant
Smiles
C1(CCCCC1)C(=O)Cl
Name
Quantity
0.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.51 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
iso-hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC(C)C.C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction monitoring

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C(SC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1016 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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